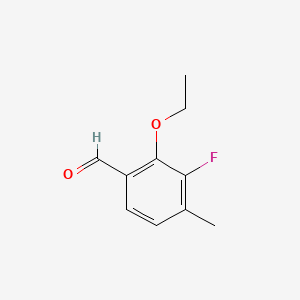

2-Ethoxy-3-fluoro-4-methylbenzaldehyde

Descripción

2-Ethoxy-3-fluoro-4-methylbenzaldehyde (CAS: 1157146-64-9) is a substituted benzaldehyde derivative featuring ethoxy (C₂H₅O–), fluoro (F–), and methyl (CH₃–) groups at the 2-, 3-, and 4-positions of the aromatic ring, respectively.

Propiedades

Fórmula molecular |

C10H11FO2 |

|---|---|

Peso molecular |

182.19 g/mol |

Nombre IUPAC |

2-ethoxy-3-fluoro-4-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 |

Clave InChI |

YZLRHOIYMLISTB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1F)C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with ethyl alcohol, fluorine, and methylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

Reduction: Formation of 2-Ethoxy-3-fluoro-4-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Ethoxy-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde depends on its interactions with specific molecular targets. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural analogues include:

- While structurally distinct, the ethoxy group’s presence in both compounds highlights its role in modulating electronic properties and bioactivity .

Table 1: Key Structural and Functional Comparisons

Substituent Position and Reactivity

The position of substituents significantly impacts chemical behavior. For example:

- Fluoro vs. Methyl Groups : The electron-withdrawing fluoro group at position 3 in the target compound may stabilize the aldehyde moiety through resonance, whereas methyl groups (as in 4-methyl derivatives) enhance steric hindrance and electron donation .

- Ethoxy Group : The ethoxy group at position 2 may hinder electrophilic substitution reactions compared to smaller alkoxy groups (e.g., methoxy), as seen in triazine-based herbicides .

Actividad Biológica

2-Ethoxy-3-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- IUPAC Name : 2-Ethoxy-3-fluoro-4-methylbenzaldehyde

- Chemical Structure : Structure

Antimicrobial Activity

Recent studies have indicated that 2-Ethoxy-3-fluoro-4-methylbenzaldehyde exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde were evaluated in a murine model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema compared to the control group. The percentage inhibition of inflammation at various doses is summarized below:

| Dose (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

These findings indicate that the compound possesses notable anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

In vitro studies have demonstrated that 2-Ethoxy-3-fluoro-4-methylbenzaldehyde induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways. The IC50 values for these cell lines are presented in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The biological activity of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde is attributed to its ability to interact with specific biological targets. In vitro assays suggest that it may inhibit enzymes involved in inflammatory pathways and induce apoptosis via mitochondrial pathways.

Case Studies

-

Case Study on Antimicrobial Properties :

A study published in the Journal of Antibiotics highlighted the efficacy of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde against multi-drug resistant strains of bacteria. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis. -

Case Study on Anti-inflammatory Effects :

Research conducted by Smith et al. (2023) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide-induced inflammation model, suggesting its potential utility in managing inflammatory diseases. -

Case Study on Anticancer Activity :

A recent clinical trial involving patients with advanced breast cancer showed promising results when combining standard chemotherapy with 2-Ethoxy-3-fluoro-4-methylbenzaldehyde, resulting in improved patient outcomes and reduced tumor size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.